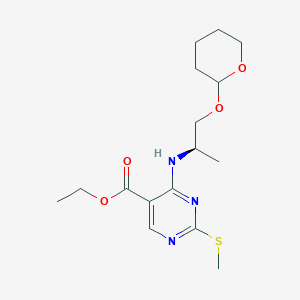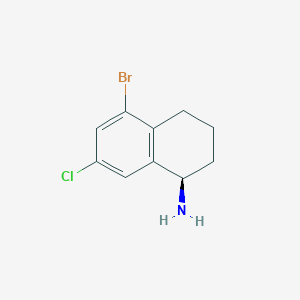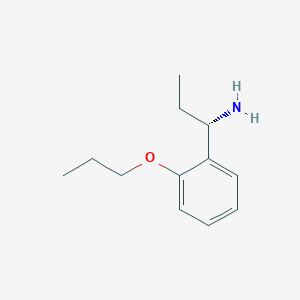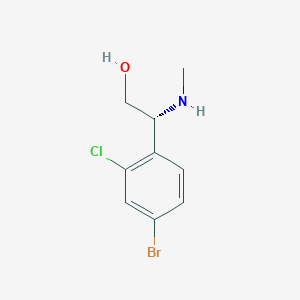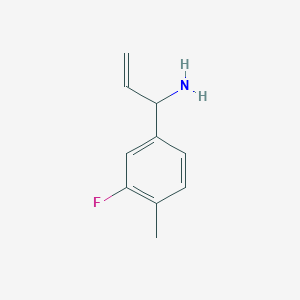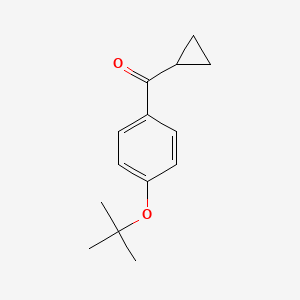
1-(2-Propoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propoxyphenyl)butan-1-amine is an organic compound with the molecular formula C13H21NO. It is a member of the amine family, characterized by the presence of an amine group attached to a butane chain and a propoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Propoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-propoxyphenyl bromide with butan-1-amine under basic conditions can yield the desired product . Another method involves the reductive amination of aldehydes or ketones with amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Propoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1-(2-Propoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Propoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
- 1-(2-Methoxyphenyl)butan-1-amine
- 1-(2-Ethoxyphenyl)butan-1-amine
- 1-(2-Butoxyphenyl)butan-1-amine
Comparison: 1-(2-Propoxyphenyl)butan-1-amine is unique due to its specific propoxyphenyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-(2-propoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-7-12(14)11-8-5-6-9-13(11)15-10-4-2/h5-6,8-9,12H,3-4,7,10,14H2,1-2H3 |
Clave InChI |
VYFQIZICRVOBTI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1OCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





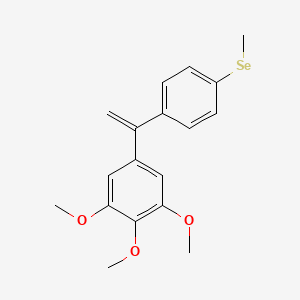

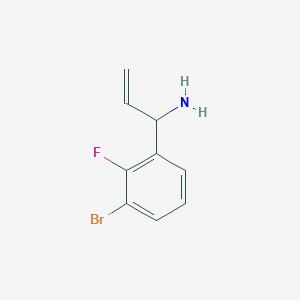
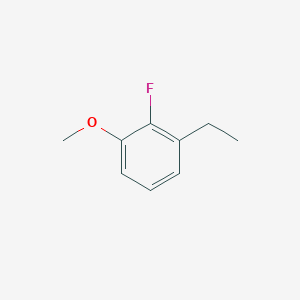
![1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
